molecular formula C18H20INO2 B3932091 2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamide

2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamide

Cat. No.: B3932091
M. Wt: 409.3 g/mol
InChI Key: KMUJLOHACVYDEU-UHFFFAOYSA-N
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Description

2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamide, also known as Carfentrazone-ethyl, is a herbicide used to control broadleaf weeds in crops, turf, and non-crop areas. It belongs to the family of synthetic auxin herbicides and is widely used in agriculture due to its high efficacy and low toxicity.

Mechanism of Action

2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl acts as a synthetic auxin herbicide, which means it mimics the natural plant hormone auxin, causing uncontrolled growth and eventual death of the plant. It works by disrupting the normal function of the plant hormone auxin, leading to abnormal cell division and growth in the plant.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl has been shown to have a significant impact on plant physiology, including changes in gene expression, protein synthesis, and cell metabolism. It also affects the activity of enzymes involved in plant growth and development, leading to the inhibition of cell division and growth in the plant.

Advantages and Limitations for Lab Experiments

2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl has several advantages for use in laboratory experiments, including its high efficacy and low toxicity. It is also easily available and relatively inexpensive. However, it has some limitations, including its specificity for broadleaf weeds and its potential impact on the environment.

Future Directions

There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl, including investigating its potential use in combination with other herbicides to improve efficacy and reduce environmental impact. Additionally, further research is needed to understand the impact of 2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl on non-target organisms and the environment. Finally, there is a need for the development of new synthetic auxin herbicides with improved specificity and reduced environmental impact.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl has been extensively studied for its herbicidal properties and its effect on plant growth. It is used in scientific research to investigate the mechanism of action of synthetic auxin herbicides and their impact on plant physiology. 2-(4-sec-butylphenoxy)-N-(4-iodophenyl)acetamidee-ethyl has also been used in studies to investigate the effect of herbicides on soil microbial communities and their potential impact on the environment.

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(4-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-13(2)14-4-10-17(11-5-14)22-12-18(21)20-16-8-6-15(19)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJLOHACVYDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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